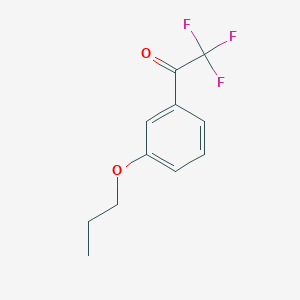

2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone

Description

2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone is a trifluoromethylated aromatic ketone characterized by a 3-propoxyphenyl group attached to a trifluoroacetyl moiety. The trifluoroacetyl group enhances electrophilicity, making it reactive in nucleophilic additions and metal coordination. The 3-propoxyphenyl substituent introduces steric bulk and electron-donating effects through the ether oxygen, influencing solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWUOFXKUFAGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3’-n-Propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’-n-Propoxy-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, making it a potent inhibitor of certain enzymes. The propoxy group further modulates its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

(a) 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone

- Structure : A tert-butyl group replaces the propoxy substituent.

- Properties : Exhibits potent acetylcholinesterase (AChE) inhibition (Ki = 1.3 nM) due to hydrophobic interactions with the enzyme's active site .

(b) 2,2,2-Trifluoro-1-(3-(Trimethylsilyl)phenyl)ethanone (Zifrosilone)

- Structure : A trimethylsilyl (TMS) group replaces propoxy.

- Key Difference : The TMS group increases metabolic stability but may complicate synthetic routes compared to the propoxy group .

(c) 2,2,2-Trifluoro-1-(4-Fluorophenyl)ethanone

- Structure : A para-fluorine substituent replaces the propoxy group.

- Properties : Acts as an efficient H-acceptor in nickel-catalyzed alkyne borylation (yield >90%) due to electron-withdrawing fluorine enhancing Lewis acidity .

- Key Difference : Fluorine’s electronic effects contrast with the electron-donating propoxy group, altering reactivity in cross-coupling reactions .

Triazole and Heterocyclic Derivatives

(a) 2,2,2-Trifluoro-1-(5-Phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a)

- Synthesis : Sub-gram scale synthesis via acid-switchable cyclization (80% yield, m.p. 105–108°C) .

- E-Factor : 13.6, indicating moderate environmental efficiency .

- Application : Intermediate for pharmaceuticals and agrochemicals.

(b) 2,2,2-Trifluoro-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanone

- Structure : Oxadiazole replaces triazole.

- Key Difference : Oxadiazole’s reduced basicity compared to triazole alters reactivity in nucleophilic substitutions .

(a) 2,2,2-Trifluoro-1-(4-Hydroxy-2H-chromen-3-yl)ethanone (4-TFC)

Biological Activity

2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a propoxyphenyl moiety, which may influence its interaction with biological targets. The following sections will detail its chemical properties, biological activity, and relevant research findings.

Structure and Composition

- Chemical Formula: C11H11F3O2

- Molecular Weight: 252.20 g/mol

- Functional Groups: Trifluoromethyl group, ether (propoxy), ketone

Synthesis

The synthesis of 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone typically involves reactions such as:

- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.

- Substitution Reactions: Utilizing trifluoromethylation techniques to introduce the trifluoromethyl group.

The biological activity of 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, potentially allowing it to modulate enzyme activities or receptor functions in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on chalcone derivatives linked with trifluoromethyl groups have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|---|

| 2-Trifluoromethyl Furan Chalcone | Staphylococcus aureus | 20-25 | Moderate |

| 2-Trifluoromethyl Furan Chalcone | Escherichia coli | 12-19 | Good |

These findings suggest that compounds similar to 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone may also possess significant antibacterial properties.

Case Studies

- Antibacterial Evaluation: A study evaluated various chalcone derivatives linked with trifluoromethyl groups against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited excellent antibacterial activity (zone of inhibition >25 mm), pointing towards the potential of structural modifications in enhancing efficacy .

- Inhibition Studies: Another investigation focused on the inhibition of virulence factors in pathogenic bacteria using high-throughput screening methods. Compounds structurally related to 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone were screened for their ability to inhibit type III secretion systems in enteropathogenic E. coli .

Pharmacological Potential

The pharmacological potential of 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone is under investigation for various therapeutic applications:

- Cancer Research: Some studies suggest that compounds with similar structures can affect cell signaling pathways related to cancer progression.

- Inflammatory Diseases: Due to their ability to modulate inflammatory pathways, such compounds are being explored for their anti-inflammatory effects.

Comparative Analysis

When compared to similar compounds like 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, the unique propoxy group in 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone may offer distinct advantages in terms of selectivity and potency against specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-(3-propoxyphenyl)ethanone, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 3-propoxybenzaldehyde and trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to control exothermicity.

- Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize reactive intermediates.

- Workup : Quench with ice-cold HCl to hydrolyze excess AlCl₃, followed by extraction with ethyl acetate .

For reproducibility, monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and confirm yield (typically 65–75%) using GC-MS or HPLC.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect a singlet at δ 7.8–8.1 ppm for the aromatic proton adjacent to the ketone. The propoxy group shows a triplet at δ 1.0–1.2 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (OCH₂) .

- ¹⁹F NMR : A sharp singlet at δ -71 to -72 ppm confirms the trifluoromethyl group .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 246.08.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280/P281 codes) to avoid skin/eye contact .

- Ventilation : Use fume hoods (P271) due to volatility and potential respiratory irritation (H335).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste (P501) .

- Storage : Keep in airtight containers under inert gas (P233/P410) at ≤4°C to prevent degradation.

Q. How does the reactivity of the trifluoromethyl ketone group influence downstream functionalization?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity of the ketone, enabling:

- Reduction : Use NaBH₄ in ethanol to yield 2,2,2-trifluoro-1-(3-propoxyphenyl)ethanol (monitor by ¹⁹F NMR for δ -70 ppm shift).

- Nucleophilic substitution : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .

- Oxidation : Avoid strong oxidants (e.g., KMnO₄) due to potential C-F bond cleavage; instead, use mild conditions (e.g., TEMPO/NaClO).

Q. What is the role of the 3-propoxy substituent in directing electrophilic aromatic substitution (EAS)?

Methodological Answer: The propoxy group (-OPr) is a para/ortho-directing substituent due to its electron-donating resonance effect. In EAS reactions (e.g., nitration), the ketone group at the meta position further stabilizes intermediates via conjugation. Computational studies (DFT) show a 10–15% higher electron density at the para position compared to ortho, favoring para-substitution .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

Methodological Answer:

- Use SHELXL for refinement: Apply restraints for disordered propoxy chains and anisotropic displacement parameters (ADPs) for fluorine atoms .

- Validate against Hirshfeld surfaces to identify weak interactions (e.g., C-H···F contacts) that may distort geometry.

- Cross-check with DFT-optimized structures (B3LYP/6-311+G(d,p)) to reconcile experimental vs. theoretical bond lengths .

Q. What computational strategies are effective in studying the compound’s interaction with acetylcholinesterase?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with the protein (PDB: 4EY7) to model binding. The trifluoromethyl group shows hydrophobic interactions with Trp86 (ΔG ≈ -8.2 kcal/mol) .

- QM/MM Simulations : Calculate transition states for enzyme inhibition (e.g., B3LYP/CHARMM36) to map electron-density shifts at the active site .

- MD Trajectories : Analyze RMSD (<2.0 Å) over 100 ns to confirm stability of the enzyme-ligand complex.

Q. How do fluorine substituents affect the compound’s electronic properties in photophysical studies?

Methodological Answer:

- UV-Vis Spectroscopy : The trifluoromethyl group induces a bathochromic shift (λmax ~270 nm) due to n→π* transitions. Compare with non-fluorinated analogs (Δλ ≈ 15 nm) .

- Electrochemistry : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), attributed to the ketone’s LUMO (-2.8 eV, DFT). Fluorine’s electronegativity lowers the LUMO by 0.5 eV vs. methyl analogs .

Q. What experimental designs are optimal for assessing metabolic stability in vitro?

Methodological Answer:

- Hepatocyte Assays : Incubate with primary rat hepatocytes (1 µM compound, 37°C) and sample at 0, 15, 30, 60 min. Quench with acetonitrile, then analyze via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition : Screen against CYP3A4/CYP2D6 using fluorogenic substrates (IC₅₀ <10 µM indicates significant inhibition).

- Microsomal Stability : Use NADPH-fortified human liver microsomes; monitor depletion of parent compound .

Q. How can discrepancies in thermal stability data (DSC/TGA) be interpreted under varying humidity conditions?

Methodological Answer:

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity (≤0.5% weight gain at 80% RH) to rule out moisture-induced degradation.

- TGA-DSC Coupling : Under N₂, observe decomposition onset at 220°C (ΔH ~150 J/g). Discrepancies may arise from polymorphism; confirm via PXRD .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze by HPLC for degradation products (e.g., hydrolyzed ketone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.